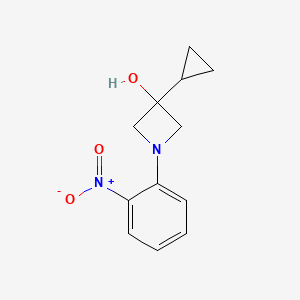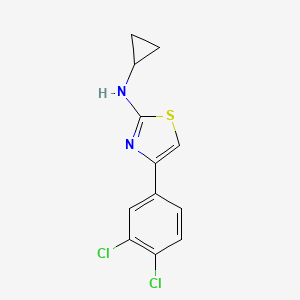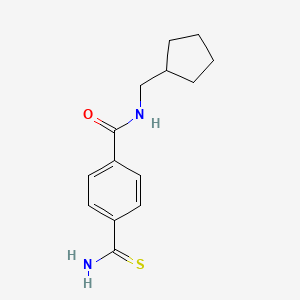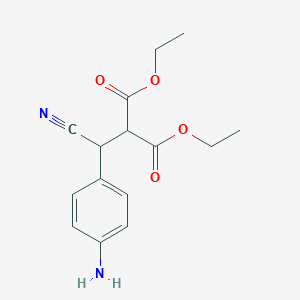
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound features a cyclopropyl group, a nitrophenyl group, and an azetidin-3-ol moiety, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidin-3-ol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl precursors in substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogenation or alkylation at the cyclopropyl or phenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Using halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
3-Cyclopropyl-1-phenylazetidin-3-ol: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Cyclopropyl-1-(4-nitrophenyl)azetidin-3-ol: Has the nitro group in a different position, which can affect its reactivity and biological activity.
Uniqueness
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H14N2O3/c15-12(9-5-6-9)7-13(8-12)10-3-1-2-4-11(10)14(16)17/h1-4,9,15H,5-8H2 |
InChIキー |
MFNJTIYXBMTDAO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CN(C2)C3=CC=CC=C3[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)





